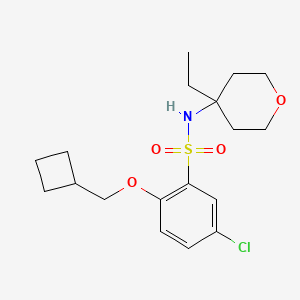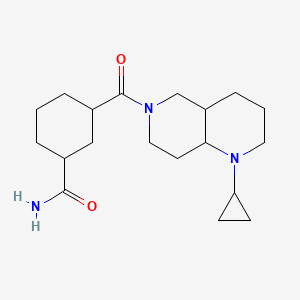![molecular formula C16H15F2N3O B6771933 N-[1-(2,4-difluorophenyl)cyclobutyl]-6-methylpyridazine-4-carboxamide](/img/structure/B6771933.png)
N-[1-(2,4-difluorophenyl)cyclobutyl]-6-methylpyridazine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2,4-difluorophenyl)cyclobutyl]-6-methylpyridazine-4-carboxamide is a synthetic organic compound characterized by the presence of a difluorophenyl group, a cyclobutyl ring, and a pyridazine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-difluorophenyl)cyclobutyl]-6-methylpyridazine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a substitution reaction using 2,4-difluorophenyl halides.
Formation of the Pyridazine Carboxamide Moiety: The final step involves the formation of the pyridazine carboxamide moiety through a condensation reaction with appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,4-difluorophenyl)cyclobutyl]-6-methylpyridazine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The difluorophenyl group can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
N-[1-(2,4-difluorophenyl)cyclobutyl]-6-methylpyridazine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(2,4-difluorophenyl)cyclobutyl]-6-methylpyridazine-4-carboxamide involves its interaction with specific molecular targets. The difluorophenyl group and the pyridazine moiety are key structural features that enable the compound to bind to target proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)pyridine-3-carboxamide: This compound shares a similar cyclobutyl and pyridazine structure but differs in the substituents on the phenyl ring.
1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl: Another compound with a difluorophenyl group, but with a different core structure.
Uniqueness
N-[1-(2,4-difluorophenyl)cyclobutyl]-6-methylpyridazine-4-carboxamide is unique due to its specific combination of a difluorophenyl group, a cyclobutyl ring, and a pyridazine carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N-[1-(2,4-difluorophenyl)cyclobutyl]-6-methylpyridazine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O/c1-10-7-11(9-19-21-10)15(22)20-16(5-2-6-16)13-4-3-12(17)8-14(13)18/h3-4,7-9H,2,5-6H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRILBXISJMJTGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=N1)C(=O)NC2(CCC2)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-methyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyridazine-4-carboxamide](/img/structure/B6771850.png)
![4-[1-[1-(1-cyclohexyltetrazol-5-yl)ethyl]-3,6-dihydro-2H-pyridin-4-yl]phenol](/img/structure/B6771859.png)
![2-[2-(2,3-Dihydro-1-benzazepin-1-yl)-2-oxoethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B6771875.png)
![N-[2-[cyclohexyl(methyl)amino]ethyl]-6-methylpyridazine-4-carboxamide](/img/structure/B6771876.png)

![2-[5-Chloro-2-(cyclobutylmethoxy)phenyl]sulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole](/img/structure/B6771880.png)
![N-[[2-(4-chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]-2,2,5,5-tetramethyloxolan-3-amine](/img/structure/B6771881.png)
![4-[2-[3-(4-Propan-2-yl-1,2,4-triazol-3-yl)piperidine-1-carbonyl]pyridin-4-yl]piperazin-2-one](/img/structure/B6771885.png)
![1-(2-Hydroxyethyl)-1-(oxan-4-yl)-3-spiro[5.5]undecan-3-ylurea](/img/structure/B6771889.png)
![1-[3-[Methyl-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]amino]pyrrolidin-1-yl]-2-(2-methylthiophen-3-yl)ethanone](/img/structure/B6771896.png)
![1-[1-(1-Cyclohexyltetrazol-5-yl)ethyl]-4-(pyridin-2-ylmethyl)piperazine](/img/structure/B6771904.png)

![N-[2-(1-methylpyrazol-3-yl)ethyl]-9-azaspiro[5.6]dodecane-9-carboxamide](/img/structure/B6771919.png)
![2-(4-Chlorophenyl)-4-[1-(1-cyclohexyltetrazol-5-yl)ethyl]morpholine](/img/structure/B6771926.png)
